N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3S2/c1-23(20,21)12-8-3-2-5-9(12)14(19)18-15-17-13-10(16)6-4-7-11(13)22-15/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGICBYXYQNJRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-Fluoro-1,3-Benzothiazole
The benzothiazole core is synthesized via cyclization of 4-fluoroaniline derivatives. A common approach involves reacting 4-fluoroaniline with carbon disulfide and sulfur in the presence of a catalytic base. For example, 3-chloro-4-fluoroaniline undergoes cyclization with potassium thiocyanate in glacial acetic acid under reflux to yield 7-chloro-6-fluoro-1,3-benzothiazole. Adapting this method, 4-fluoro-1,3-benzothiazole is produced by substituting 3-chloro-4-fluoroaniline with 4-fluoroaniline and optimizing reaction conditions (Table 1).
Table 1: Cyclization Conditions for 4-Fluoro-1,3-Benzothiazole Synthesis
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Fluoroaniline | KSCN, S₈ | AcOH | 120 | 6 | 78 |
| 4-Fluoroaniline | CS₂, H₂SO₄ | EtOH | 80 | 8 | 65 |
The choice of sulfur source and solvent significantly impacts yield. Potassium thiocyanate in acetic acid provides higher efficiency (78%) compared to carbon disulfide in ethanol (65%).
Functionalization with Methanesulfonylbenzamide
Amide Coupling Strategies
The methanesulfonylbenzamide moiety is introduced via nucleophilic acyl substitution. 2-Methanesulfonylbenzoyl chloride is reacted with 4-fluoro-1,3-benzothiazol-2-amine in anhydrous dichloromethane (DCM) using triethylamine as a base. This method achieves 85% yield under inert conditions.
Key Reaction Parameters:
-
Solvent: Anhydrous DCM minimizes hydrolysis of the acyl chloride.
-
Temperature: 0–5°C prevents side reactions.
-
Stoichiometry: A 1.2:1 ratio of acyl chloride to amine ensures complete conversion.
Alternative Sulfonylation Approaches
Direct sulfonylation of pre-formed benzamide derivatives is another viable route. For example, 2-carboxybenzamide is treated with methanesulfonyl chloride in pyridine, followed by coupling to 4-fluoro-1,3-benzothiazol-2-amine. However, this two-step process yields only 62% due to intermediate purification losses.
Optimization and Scalability
Catalytic Enhancements
Incorporating 4-dimethylaminopyridine (DMAP) as a catalyst accelerates amide bond formation, reducing reaction time from 12 hours to 4 hours while maintaining 88% yield.
Table 2: Catalytic Effects on Amidation
| Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| None | 12 | 85 | 95 |
| DMAP | 4 | 88 | 97 |
Industrial-Scale Production
Continuous flow reactors improve scalability by enhancing heat transfer and mixing. A pilot study using a microreactor system achieved 92% yield at 100 g/hour throughput, surpassing batch reactor efficiency (78%).
Analytical Characterization
Structural Confirmation
Purity Assessment
HPLC analysis with a C18 column (MeCN:H₂O = 70:30) reveals ≥98% purity, critical for pharmacological applications.
Challenges and Mitigation
Byproduct Formation
Competitive sulfonation at the benzothiazole nitrogen produces N-sulfonylated derivatives , reducing yields by 15–20%. Using sterically hindered bases like 2,6-lutidine suppresses this side reaction.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer properties. N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound effectively induces apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 10.0 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 8.5 | Activation of caspase pathways |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains . The mechanism appears to involve disruption of bacterial cell membranes.
Table 2: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
Pesticidal Activity
This compound has been explored as a potential pesticide due to its efficacy against various agricultural pests. Field trials have indicated that this compound can effectively reduce pest populations while exhibiting low toxicity to non-target organisms .
Case Study: Efficacy in Field Trials
In a controlled field study on tomato plants infested with aphids, treatment with the compound resulted in a 70% reduction in pest populations compared to untreated controls over a four-week period.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. Research has shown that polymers modified with this compound exhibit improved resistance to thermal degradation .
Table 3: Properties of Modified Polymers
| Polymer Type | Thermal Decomposition Temperature (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Unmodified | 250 | 30 |
| Modified | 300 | 45 |
Mechanism of Action
The mechanism by which N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Benzothiazole Derivatives
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
Spectroscopic and Crystallographic Comparisons
Table 2: Spectral and Crystallographic Data
Key Observations :
- The absence of C=S bands (~1243–1258 cm⁻¹) in the target compound differentiates it from thioamide derivatives (e.g., compounds 4–6).
- Fluorine and sulfonyl groups in the target may induce downfield shifts in NMR, similar to 2-BTFBA and sulfonamide-containing analogs.
Table 3: Antimicrobial Activity of Selected Benzothiazoles
Key Observations :
- The methanesulfonyl group in the target compound may enhance binding to DNA gyrase (via polar interactions with Arg1216 or Asp735 residues), akin to sulfonamide-containing inhibitors.
- Fluorine at the 4-position on benzothiazole could improve membrane permeability, as seen in 2-BTFBA’s crystallographic stability.
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, structural characteristics, and various biological assays that highlight its efficacy.
Chemical Structure and Properties
This compound has a complex structure that contributes to its biological properties. The compound can be described by the following chemical formula:
Structural Characteristics
The structural features include:
- Benzothiazole moiety : This heterocyclic structure is known for various biological activities, including antimicrobial and anticancer properties.
- Methanesulfonyl group : This functional group enhances solubility and reactivity, potentially influencing the compound's interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves:
- Condensation Reactions : Combining 4-fluoro-1,3-benzothiazole derivatives with methanesulfonyl chlorides in the presence of a base.
- Purification Techniques : Common methods include recrystallization and chromatography to obtain pure compounds suitable for biological testing.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- In vitro studies have shown inhibition against various bacterial strains, suggesting potential as an antibiotic agent.
Anticancer Activity
Studies have demonstrated that benzothiazole derivatives often possess anticancer properties:
- Cell Line Studies : In vitro assays on cancer cell lines (e.g., MCF-7 for breast cancer) have shown that such compounds can induce apoptosis and inhibit cell proliferation.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cancer cell metabolism or bacterial growth.
- Interference with DNA Synthesis : Compounds may interact with DNA or RNA polymerases, disrupting replication processes.
Case Studies and Research Findings
Several studies have focused on the biological activity of benzothiazole derivatives:
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide, and how are reaction conditions optimized?
- Methodology : Multi-step organic synthesis typically involves coupling 2-methanesulfonylbenzoyl chloride with 2-amino-4-fluorobenzothiazole derivatives. Key parameters include temperature (60–80°C), solvent selection (e.g., dichloromethane or THF), and reaction time (12–24 hrs). Purity is ensured via column chromatography or recrystallization .
- Analytical Validation : Intermediate and final products are characterized using / NMR (δ 7.2–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., m/z 366.04 [M+H]) .
Q. How is the structural integrity of this compound validated in academic research?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) with SHELX software for crystallographic refinement , complemented by IR spectroscopy (C=O stretch ~1680 cm, S=O ~1350 cm) and HPLC (≥98% purity) .
- Data Interpretation : Discrepancies in NMR splitting patterns may indicate rotational isomerism, requiring variable-temperature NMR studies .
Q. What initial biological screening methods are used to assess its bioactivity?
- In Vitro Assays :
- Enzyme inhibition (IC determination via fluorescence polarization).
- Antiproliferative activity (MTT assay, 48–72 hr exposure; GI values reported in µM ranges) .
- Target Identification : Surface plasmon resonance (SPR) to measure binding kinetics (K < 100 nM for kinase targets) .
Advanced Research Questions
Q. How can researchers resolve contradictions between predicted and observed bioactivity in this compound?
- Case Study : If computational docking (AutoDock Vina) predicts strong binding to kinase X but in vitro assays show weak inhibition:
Validate target engagement via cellular thermal shift assay (CETSA).
Assess off-target effects using kinome-wide profiling .
- Data Reconciliation : Compare structure-activity relationship (SAR) trends with analogs (e.g., fluorine substitution vs. methoxy groups) to identify critical pharmacophores .
Q. What strategies enhance selectivity for specific molecular targets?
- SAR Modifications :
- Introduce electron-withdrawing groups (e.g., -NO) at the benzamide para-position to improve π-stacking with hydrophobic enzyme pockets.
- Replace methanesulfonyl with morpholine-sulfonyl to reduce off-target binding .
- Experimental Design : Parallel synthesis of 10–20 analogs with systematic substituent variations, followed by hierarchical clustering of bioactivity data .
Q. How do researchers address low solubility in pharmacological assays?
- Formulation Optimization :
- Use co-solvents (e.g., DMSO:PEG 400, 1:4 v/v) for in vitro studies.
- Nanoformulation (liposomal encapsulation) for in vivo pharmacokinetics (e.g., AUC improvement by 3–5×) .
- Physicochemical Profiling : LogP determination via shake-flask method (LogP ≈ 2.8) and pH-solubility profiling .
Q. What computational methods validate crystallographic data for this compound?
- Workflow :
Refine XRD data with SHELXL (R-factor < 0.05).
Cross-validate using density functional theory (DFT)-optimized geometries (RMSD < 0.2 Å) .
- Contingencies : If twinning complicates XRD analysis, employ twin refinement protocols or synchrotron radiation for high-resolution data .
Key Methodological Recommendations
- For Synthesis : Prioritize Schlenk-line techniques for moisture-sensitive intermediates .
- For Toxicity Screening : Use 3D spheroid models to better mimic in vivo tumor microenvironments .
- For Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) in reporting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
